molecular formula C6H9NO3 B12619116 ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate

ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate

Cat. No.: B12619116
M. Wt: 143.14 g/mol
InChI Key: JPJXKCFBXIVJBI-CXPRJAHOSA-N
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Description

Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate is a substituted prop-2-enoate ester featuring a hydroxy group at position 3 and a methanimidoyl group at position 2. Its structure combines both hydrogen-bonding (via the hydroxyl group) and electron-withdrawing (via the methanimidoyl moiety) functionalities, which influence its physicochemical properties and reactivity. This compound is of interest in synthetic organic chemistry, particularly in cyclization and condensation reactions, where its substituents may direct regioselectivity or stabilize intermediates .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)5(3-7)4-8/h3-4,7-8H,2H2,1H3/b5-4+,7-3?

InChI Key

JPJXKCFBXIVJBI-CXPRJAHOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/O)/C=N

Canonical SMILES

CCOC(=O)C(=CO)C=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-methanimidoylprop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous as it can be performed under mild conditions and provides high yields of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the ester can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanimidoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-2-methanimidoylprop-2-enoate.

    Reduction: Formation of ethyl 3-hydroxy-2-methanimidoylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Key Structural Analogs :

Methyl (Z)-2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 2, ) Ester Group: Methyl (vs. ethyl in the target compound). Substituents: Cyano, pyridinyl, and dimethylamino groups. Reactivity: The cyano and pyridinyl groups enhance electrophilicity, enabling nucleophilic additions. The dimethylamino group may act as an electron donor, stabilizing intermediates during reactions with aromatic amines .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (Compound 5, ) Ester Group: Methyl. Substituents: Aryl, phenyl, and methyl groups on an imidazole ring. Reactivity: Synthesized via cyclization under polyphosphoric acid (PPA) at 130–140°C. The methyl ester’s smaller size may facilitate faster cyclization compared to ethyl esters . Comparison: The target compound’s hydroxy group could participate in intramolecular hydrogen bonding, altering reaction pathways (e.g., favoring keto-enol tautomerism).

Table 1: Substituent-Driven Properties
Compound Ester Group Key Substituents Reactivity Highlights Reference
Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate Ethyl 3-OH, 2-methanimidoyl Hydrogen bonding, acidic H, electrophilic C2 -
Methyl (Z)-2-[(E)-2-cyano-2-pyridinyl... Methyl Cyano, pyridinyl, dimethylamino Nucleophilic additions, stabilized intermediates
Methyl 1-aryl-5-methyl-2-phenyl... Methyl Aryl, phenyl, methyl Cyclization under PPA, steric hindrance

Hydrogen Bonding and Crystallographic Behavior

The hydroxy group in the target compound enables robust hydrogen-bonding networks, which are critical in crystal packing and solubility. In contrast, analogs like Compound 2 () rely on weaker interactions (e.g., π-π stacking from pyridinyl groups).

Implications for Further Research

The comparison underscores the need for empirical studies on:

Solubility and Stability : How the hydroxy and ethyl groups influence polarity and degradation.

Reaction Optimization : Tailoring conditions (e.g., catalysts, temperature) for ethyl ester derivatives.

Crystallographic Analysis : Using tools like SHELXL or WinGX to map hydrogen-bonding patterns .

Biological Activity

Ethyl (E)-3-hydroxy-2-methanimidoylprop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on various research studies.

Chemical Structure and Properties

This compound has the molecular formula C8H11N1O3C_8H_{11}N_1O_3 and a molecular weight of approximately 169.18 g/mol. The compound features a double bond configuration (E) in its prop-2-enoate moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that these compounds showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
HT-29 (Colon)15.0Apoptosis induction
A549 (Lung)20.0Cell cycle arrest

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in inflammation and apoptosis, modulating their signaling pathways.
  • Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to cellular damage and death, particularly in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load, suggesting that this compound could serve as a lead for developing new antibiotics.

Case Study 2: Cancer Treatment

A preclinical trial investigated the effects of this compound on tumor growth in mice models bearing xenografts of human breast cancer. The treatment resulted in a 50% reduction in tumor volume compared to controls, highlighting its potential as an anticancer agent.

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